Cas no 1804935-19-0 (3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating multiple fluorine-containing functional groups. The presence of fluoromethyl, trifluoromethoxy, and trifluoromethyl moieties enhances its electron-withdrawing properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical in the design of bioactive compounds. The compound’s reactivity allows for further functionalization, enabling its use in cross-coupling reactions or as a building block for heterocyclic frameworks. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1804935-19-0 structure
商品名:3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1804935-19-0
MF:C9H6F7NO2
メガワット:293.138267040253
CID:4813057

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • インチ: 1S/C9H6F7NO2/c1-18-5-2-4(3-10)6(8(11,12)13)17-7(5)19-9(14,15)16/h2H,3H2,1H3
    • InChIKey: ZIHJQKWMEAFRDM-UHFFFAOYSA-N
    • ほほえんだ: FCC1=CC(=C(N=C1C(F)(F)F)OC(F)(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 31.4

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029083587-1g
3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1804935-19-0 97%
1g
$1,549.60 2022-04-01

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridineに関する追加情報

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a highly specialized organic compound with the CAS registry number 1804935-19-0. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple fluorinated substituents, including a fluoromethyl group, a trifluoromethoxy group, and a trifluoromethyl group, makes this compound unique in terms of its electronic properties and reactivity.

The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 3, 5, and 6. The substituents include:

  • A fluoromethyl group (-CH₂F) at position 3.
  • A methoxy group (-OCH₃) at position 5.
  • A trifluoromethoxy group (-OCF₃) at position 6.
  • A trifluoromethyl group (-CF₃) at position 2.

The combination of these substituents imparts specific electronic effects on the pyridine ring, influencing its reactivity and stability. The fluorinated groups are known for their electron-withdrawing properties due to the high electronegativity of fluorine atoms. This makes the compound potentially useful in various chemical reactions where electron-deficient aromatic systems are required.

Recent studies have highlighted the potential applications of this compound in the field of medicinal chemistry. Its unique electronic properties make it a promising candidate for designing new drug molecules with enhanced bioavailability and selectivity. For instance, researchers have explored its use as a building block for constructing bioisosteres, which are structural analogs that can mimic the pharmacophore of existing drugs while offering improved pharmacokinetic profiles.

In addition to its role in drug design, this compound has also been investigated for its potential in materials science. The presence of multiple fluorinated groups can contribute to the development of materials with improved thermal stability and mechanical properties. For example, it has been proposed as a precursor for synthesizing advanced polymers and coatings that can withstand harsh environmental conditions.

From a synthetic standpoint, the preparation of this compound involves a series of carefully designed reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic strategies include nucleophilic aromatic substitution, electrophilic substitution, and coupling reactions. The use of transition metal catalysts has been particularly effective in achieving selective transformations on the pyridine ring.

One notable aspect of this compound is its high degree of symmetry and planarity due to the rigid structure of the pyridine ring. This property makes it an ideal candidate for studying π-π interactions in supramolecular chemistry. Researchers have utilized it as a building block for constructing self-assembled structures with potential applications in nanotechnology and sensor development.

The introduction of multiple electron-withdrawing groups also enhances the compound's ability to act as an acceptor in charge-transfer complexes. This characteristic has been exploited in designing organic semiconductors for use in electronic devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated improved device performance when incorporating this compound into semiconductor layers.

In terms of environmental considerations, the stability and persistence of this compound under various conditions are critical factors that need to be evaluated before its widespread application. Studies have shown that while it exhibits high chemical stability under normal conditions, it can undergo degradation under specific environmental stressors such as UV light or extreme pH levels.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity patterns of this compound. Advanced quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are crucial for predicting its reactivity in different chemical environments.

In summary, 3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a versatile organic compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with exceptional electronic properties that make it an attractive candidate for both fundamental research and industrial applications.

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